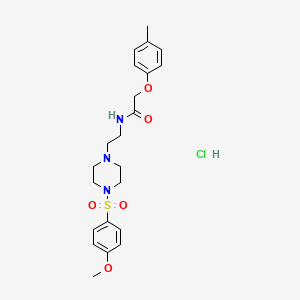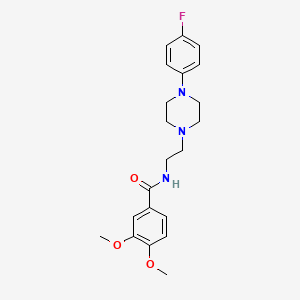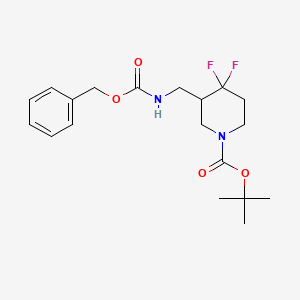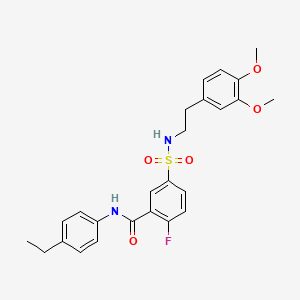![molecular formula C20H17N3O3 B2516214 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034413-37-9](/img/structure/B2516214.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide derivatives involves multiple steps, starting from basic building blocks such as pyridine derivatives and benzoyl chloride. In one study, the synthesis of related N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further coordinated with copper(II) ions to form complexes . Another synthesis route for a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was reported using salicylic acid and 4-aminopyridine, with triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of the synthesized compounds and their complexes was characterized using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two large monodentate ligands and two chloride anions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with other chemicals during synthesis and post-synthesis modifications. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions led to the formation of pyridine-2(1H)-thiones, which could be further modified to produce various heterocyclic compounds . The reactions of N-( benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride resulted in rearranged cyclization products, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of heterocyclic rings, such as pyridine and thiadiazole, contributes to the compounds' chemical reactivity and potential biological activity. The cytotoxicity of the synthesized N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, demonstrating significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The selective inhibition of human aldosterone synthase (CYP11B2) by N-(Pyridin-3-yl)benzamides suggests that these compounds may also have specific biological properties .
Scientific Research Applications
Polymerization Initiators and Catalysts
Research into complex organic compounds like α-iminocarboxamide complexes reveals their utility as single-component initiators for the polymerization of ethylene or copolymerization with functionalized monomers. Such compounds demonstrate the influence of ligand lability on polymerization activity, highlighting the importance of structural features in catalyst performance (Rojas et al., 2007).
Crystal Structure Analysis
Studies on N-(pyridin-2-ylmethyl)benzamide derivatives, through crystal structure and Hirshfeld surface analysis, provide insights into the molecular orientations and interactions that could inform the design and synthesis of new compounds with specific properties (Artheswari et al., 2019).
Neuroleptic Activity
Benzamides and their derivatives have been explored for neuroleptic activity, offering a basis for the development of compounds with potential applications in treating neurological disorders. Such research underscores the relationship between molecular structure and biological activity (Iwanami et al., 1981).
Histamine-3 Receptor Antagonists
The synthesis and evaluation of derivatives, such as 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, for their potential as histamine-3 receptor antagonists illustrate the ongoing search for compounds that can modulate biological pathways with high specificity (Zhou et al., 2012).
Photocatalytic Degradation Studies
The investigation into the photocatalytic degradation of organic compounds, such as pyridine, by TiO2 highlights the environmental applications of organic chemistry, particularly in the removal of noxious chemicals from water through advanced oxidation processes (Maillard-Dupuy et al., 1994).
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-3-5-17(6-4-16)22-10-1-2-11-22)21-9-13-23-12-7-15-8-14-26-18(15)20(23)25/h1-8,10-12,14H,9,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVIKDOGOULRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)


![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)